Technical Guide: 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Technical Guide: 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
[1][2]
Executive Summary & Nomenclature Analysis
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid (CAS: 1019115-09-3) is a critical heterocyclic building block in modern medicinal chemistry, particularly within the oncology and kinase inhibitor landscape.[1][2] It serves as a bifunctional scaffold, combining a polar, solubilizing N-methylpiperazine tail with a reactive carboxylic acid "warhead" or linker handle.[1]
IUPAC Nomenclature Breakdown
The systematic name is derived from the parent heterocycle, pyrimidine.[1]
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Parent Ring: Pyrimidine (1,3-diazine).[1]
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Principal Functional Group: Carboxylic acid at position 5 (highest priority).[1]
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Substituent: 4-Methylpiperazin-1-yl group attached at position 2.[1][2][3][4][5]
Systematic Name: 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid SMILES: CN1CCN(CC1)C2=NC=C(C(=O)O)C=N2 Molecular Formula: C₁₀H₁₄N₄O₂ Molecular Weight: 222.24 g/mol [1][2][3][6]
Physicochemical Architecture: The "Solubilizing Tail"
In drug design, this compound is rarely the final drug but rather a strategic intermediate.[1] Its primary value lies in its physicochemical properties, which optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lipophilic kinase inhibitors.[1]
Key Properties Table
| Property | Value | Significance in Drug Design |
| pKa (Acid) | ~3.5 (COOH) | Allows for salt formation and amide coupling.[1] |
| pKa (Base) | ~8.5 (Piperazine N4) | Protonated at physiological pH, enhancing aqueous solubility.[1] |
| LogP | -2.39 (Hydrophilic) | Lowers the overall lipophilicity of the final drug molecule.[1] |
| H-Bond Donors | 1 (COOH) | Interaction with solvent or target active site residues.[1] |
| H-Bond Acceptors | 5 | High capacity for hydrogen bonding.[1] |
Expert Insight: The N-methylpiperazine moiety is a "privileged structure" in medicinal chemistry (e.g., Imatinib, Dasatinib).[1] It addresses a common failure mode in drug discovery: poor aqueous solubility.[1] By incorporating this moiety at the solvent-exposed region of a protein binding pocket, researchers can maintain high affinity while dramatically improving bioavailability.[1]
Synthetic Pathways & Mechanism
The synthesis of 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid relies on Nucleophilic Aromatic Substitution (S_NAr) .[1] The pyrimidine ring is electron-deficient, and the presence of the electron-withdrawing carboxylic acid group at the 5-position further activates the 2-position toward nucleophilic attack.[1]
Mechanistic Workflow
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Substrate: 2-Chloropyrimidine-5-carboxylic acid (or ethyl ester).[1]
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Nucleophile: N-Methylpiperazine.[1]
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Mechanism: Addition-Elimination (S_NAr). The amine attacks the C2 carbon, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.[1]
Figure 1: S_NAr Synthesis Pathway. The electron-withdrawing carboxyl group activates the C2 position for nucleophilic attack.[1]
Experimental Protocols
Safety Warning: All procedures should be performed in a fume hood. Pyrimidine derivatives can be irritants.[1] Wear appropriate PPE.[1]
Protocol A: Synthesis from 2-Chloropyrimidine-5-carboxylic acid
This protocol is self-validating via the observation of precipitate formation (zwitterion effect).[1]
Materials:
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2-Chloropyrimidine-5-carboxylic acid (1.0 eq)[1]
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N-Methylpiperazine (1.2 eq)[1]
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Triethylamine (TEA) (2.0 eq)[1]
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Solvent: THF or Ethanol[1]
Step-by-Step Methodology:
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Dissolution: Charge a round-bottom flask with 2-chloropyrimidine-5-carboxylic acid (e.g., 5 mmol) and THF (20 mL). The starting material may not fully dissolve initially.[1]
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Addition: Add Triethylamine (10 mmol) followed by dropwise addition of N-methylpiperazine (6 mmol).
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Reaction: Stir the mixture at 60°C for 4 hours .
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Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The starting material spot (higher Rf) should disappear.[1]
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-
Workup (The Zwitterion Crash):
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Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Analytical Validation (HPLC-MS)
To confirm identity and purity, use the following standard LC-MS conditions.
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Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 5µm, 150 x 4.6 mm).[1]
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Mobile Phase A: Water + 0.1% Formic Acid.[1]
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (pyrimidine absorption) and ESI+ MS.[1]
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Expected Mass: [M+H]⁺ = 223.12.[1]
Medicinal Chemistry Applications
This compound is a staple in the synthesis of Type I and Type II Kinase Inhibitors .[1] The carboxylic acid group is typically converted into an amide to bind to the "hinge region" or "DFG-out" pocket of kinases like CDK4/6, Src, or Abl.[1]
Structure-Activity Relationship (SAR) Logic
The molecule functions as a modular unit connecting the pharmacophore to the solvent front.[1]
Figure 2: SAR Logic. The pyrimidine core orients the solubilizing tail toward the solvent while directing the active warhead toward the protein target.[1]
Case Study Relevance: In the development of CDK inhibitors (e.g., Palbociclib analogs), the 2-aminopyrimidine motif is crucial for H-bonding with the kinase hinge residues (Glu81/Leu83 in CDK4).[1] The 5-substituent often dictates selectivity and potency.[1]
References
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Fluorochem. 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid Product Sheet. Fluorochem.co.uk.[1] Link
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Ramana Reddy, M. V., et al. (2014).[1][4] "Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK."[1][4][5] Journal of Medicinal Chemistry, 57(3), 578-599.[1][4] Link[1]
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1019115-09-3.[1] PubChem.[1][3][8] Link[1]
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Sigma-Aldrich. Pyrimidine-5-carboxylic acid derivatives and building blocks.[1][8] SigmaAldrich.com.[1] Link
Sources
- 1. 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | C11H16N4O2 | CID 16653151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid | C10H14N4O2 | CID 62746859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1019115-09-3|2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
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